1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene
Description
Contextual Significance in Modern Organic Synthesis and Aromatic Chemistry
In the realm of modern organic synthesis, the strategic incorporation of fluorine atoms and nitro groups into aromatic systems is of paramount importance. The fluorine atom can significantly alter the physicochemical properties of a molecule, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a versatile precursor to other functional groups, most notably amines.
The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring of 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene makes it an activated substrate for nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of its utility, allowing for the introduction of a wide array of nucleophiles to construct more complex molecular architectures. nbinno.com The cyclopentyloxy group further adds to the molecule's structural diversity and can influence its solubility and conformational properties.
Overview of Strategic Research Directions and Unexplored Potential of the Compound
Current research involving halogenated nitrobenzene (B124822) derivatives is heavily focused on their application as building blocks for the synthesis of bioactive compounds. lookchem.com While specific research on this compound is not extensively documented in publicly available literature, the trajectory of related compounds suggests several strategic research directions.
Key Research Areas:
Medicinal Chemistry: The core structure of this compound is a valuable scaffold for the development of novel therapeutic agents. The potential to modify the aromatic ring through nucleophilic substitution and reduce the nitro group to an amine opens avenues for the synthesis of a diverse library of compounds for screening against various biological targets.
Agrochemical Development: Similar to other halogenated nitroaromatics, this compound holds promise as an intermediate in the creation of new herbicides, pesticides, and fungicides. lookchem.com
Materials Science: The unique electronic properties conferred by the fluoro and nitro substituents could be exploited in the design of novel organic materials with specific optical or electronic properties.
The unexplored potential of this compound likely lies in the development of novel synthetic methodologies that leverage its specific reactivity. Further investigations into its reaction kinetics, the influence of the cyclopentyloxy group on reaction outcomes, and the exploration of its utility in asymmetric synthesis are areas ripe for discovery.
Position of this compound within the Family of Halogenated Nitrobenzene Derivatives
Halogenated nitrobenzene derivatives constitute a broad and important class of chemical intermediates. nbinno.com The specific nature and position of the halogen and nitro groups on the aromatic ring dictate the compound's reactivity and potential applications.
Table 2: Comparison of Related Halogenated Nitrobenzene Derivatives
| Compound Name | Key Features | Common Applications |
|---|---|---|
| 1-Chloro-4-fluoro-2-nitrobenzene | Contains both chlorine and fluorine, offering differential reactivity. | Intermediate for pharmaceuticals and agrochemicals. nbinno.com |
| 1-Benzyloxy-2-fluoro-4-nitrobenzene | Features a benzyloxy group, which can be cleaved under specific conditions. | Building block in the synthesis of complex organic molecules. lookchem.com |
| This compound | Incorporates a bulky, non-aromatic ether linkage. | Potential for creating unique structural motifs in drug discovery. |
| 1-Fluoro-2,4-dinitrobenzene | Highly activated towards nucleophilic substitution due to two nitro groups. | Used as a reagent for derivatizing amino acids (Sanger's reagent). |
What distinguishes this compound within this family is the presence of the cyclopentyloxy group. This bulky, aliphatic ether introduces a three-dimensional character that is not present in simpler derivatives like those with methoxy or benzyloxy groups. This structural feature can be strategically employed to influence the conformation of the final molecule, potentially leading to enhanced biological activity or selectivity. The combination of this steric influence with the electronic effects of the fluoro and nitro groups positions this compound as a unique and valuable tool for the synthesis of next-generation chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyloxy-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-5-6-11(10(7-8)13(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITTZHZCUNBKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopentyloxy 4 Fluoro 2 Nitrobenzene
Established Synthetic Pathways and Precursor Chemistry
The formation of the ether linkage in 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene relies on the reaction of an activated aromatic ring with a cyclopentoxide nucleophile. The robust electron-withdrawing nature of the nitro group is fundamental to activating the benzene (B151609) ring for this transformation.
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of aromatic ethers and is the most common pathway for preparing the target compound. acs.orgwikipedia.org The reaction mechanism involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For the reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. wikipedia.org
In the synthesis of this compound, the key precursors are:
Aryl Halide: An activated dihalonitrobenzene, most commonly 1-chloro-4-fluoro-2-nitrobenzene or 1,4-difluoro-2-nitrobenzene. The nitro group at the C2 position strongly activates the halogens at both the C1 (ortho) and C4 (para) positions for nucleophilic attack. nbinno.com
Nucleophile: Cyclopentanol, which is deprotonated by a base to form the more reactive cyclopentoxide anion.
The general reaction proceeds via a two-step addition-elimination mechanism. The cyclopentoxide anion attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides the necessary stabilization for the intermediate to form. In the subsequent step, the leaving group (e.g., chloride or fluoride) is eliminated, and the aromaticity of the ring is restored, yielding the final ether product. This pathway is analogous to the synthesis of similar compounds like 1-benzyloxy-2-fluoro-4-nitrobenzene, which serves as a valuable model for this transformation. lookchem.com
When using a precursor like 1,4-difluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene, a key challenge is controlling the regioselectivity of the substitution. The molecule presents two potential sites for nucleophilic attack: the halogen at C1 (ortho to the nitro group) and the halogen at C4 (para to the nitro group). Both positions are activated by the electron-withdrawing nitro group. stackexchange.comechemi.com
However, the synthesis of this compound requires the selective substitution of the C1 halogen. This regioselectivity is governed by the relative stability of the potential Meisenheimer complex intermediates.
Attack at C1 (ortho): When the cyclopentoxide attacks the C1 position, the negative charge of the resulting Meisenheimer complex can be delocalized directly onto the adjacent nitro group through resonance. This proximity provides a powerful stabilizing effect.
Attack at C4 (para): Attack at the C4 position also allows for delocalization of the negative charge onto the nitro group.
While both positions are activated, the ortho position (C1) is generally more electron-deficient and therefore the preferred site of attack. The inductive and resonance effects of the nitro group are strongest on the adjacent carbon, making it the most electrophilic center and favoring the formation of the C1-substituted product. stackexchange.comechemi.com Careful control of reaction conditions can further enhance this inherent selectivity.
Development of Novel and Efficient Synthetic Protocols for this compound
Traditional SNAr reactions often require prolonged reaction times and high temperatures. Modern synthetic chemistry has focused on developing more efficient protocols. A significant advancement in this area is the use of microwave-assisted synthesis. acs.org Microwave irradiation can dramatically accelerate the rate of SNAr reactions, reducing reaction times from many hours to mere minutes. acs.orgresearchgate.net This rapid, dielectric heating often leads to cleaner reactions and higher yields by minimizing the formation of degradation byproducts. acs.org For the synthesis of this compound, a microwave-assisted protocol could involve heating the aryl halide precursor with cyclopentanol and a base like potassium carbonate, potentially under solvent-free conditions, to rapidly and efficiently produce the desired ether.
Optimization of Reaction Conditions for Enhanced Yields and Purity
To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.
Choice of Base: A suitable base is required to deprotonate cyclopentanol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rate and selectivity.
Solvent System: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and sulfolane are traditionally used as they effectively solvate the cationic counter-ion of the nucleophile and facilitate the SNAr mechanism. google.com
Temperature Control: The reaction temperature is a critical parameter. While higher temperatures increase the reaction rate, they can also lead to side reactions or decomposition. Optimization is key to finding a balance that provides a good conversion rate in a reasonable timeframe without compromising purity.
Catalysis: The use of phase-transfer catalysts (PTCs) can significantly enhance reaction efficiency, especially in solid-liquid systems (e.g., K₂CO₃ in an organic solvent). ijirset.com Catalysts like quaternary ammonium (B1175870) or phosphonium salts facilitate the transfer of the cyclopentoxide anion from the solid or aqueous phase into the organic phase where the aryl halide is dissolved, thereby accelerating the reaction. ijirset.comrsc.org
The following table summarizes key parameters and their typical impact on the SNAr synthesis.
| Parameter | Options | Effect on Reaction |
|---|---|---|
| Solvent | DMF, DMSO, Sulfolane, Acetonitrile | Polar aprotic solvents stabilize the Meisenheimer complex, accelerating the reaction. |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOtBu | Stronger bases lead to faster generation of the nucleophile but may increase side reactions. Carbonates are often a milder, safer choice. |
| Temperature | Room Temp to >150°C | Higher temperatures increase reaction rate but can decrease selectivity and product stability. Microwave heating offers rapid, controlled temperature elevation. acs.org |
| Catalyst | TBAB, 18-Crown-6, Phosphonium salts | Phase-transfer catalysts increase the rate of reaction in heterogeneous systems by improving the solubility of the nucleophile in the organic phase. ijirset.comrsc.org |
Investigation of Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to pharmaceutical manufacturing is crucial for minimizing environmental impact. pharmtech.comctfassets.net The synthesis of this compound can be made more sustainable by addressing several key areas outlined by the 12 Principles of Green Chemistry. instituteofsustainabilitystudies.comnih.gov
Safer Solvents and Auxiliaries: Traditional polar aprotic solvents like DMF and NMP are effective but pose significant health and environmental risks. A primary goal of green chemistry is their replacement. acsgcipr.org Research has explored greener alternatives such as bio-based solvents (e.g., Cyrene), ionic liquids, or polyethylene glycol (PEG), which is biodegradable and non-toxic. nih.govacsgcipr.org In some cases, reactions can be run in water or with reduced solvent volumes. acs.org
Design for Energy Efficiency: Performing reactions at ambient temperature and pressure is ideal. When heating is necessary, microwave-assisted synthesis is a more energy-efficient method than conventional refluxing due to significantly shorter reaction times. researchgate.net
Use of Catalysis: Employing catalytic amounts of a phase-transfer catalyst is preferable to using stoichiometric reagents, as it reduces waste. ctfassets.net
The table below outlines the application of green chemistry principles to this synthesis.
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Waste Prevention | Optimize reaction for high yield and selectivity to minimize byproducts. |
| Atom Economy | The SNAr reaction is inherently atom-economical. Choice of base and solvent impacts overall process mass intensity (PMI). ctfassets.net |
| Safer Solvents | Replace traditional solvents (DMF, DMSO) with greener alternatives like PEG, Cyrene, or water. acsgcipr.orgnih.govacs.org |
| Energy Efficiency | Utilize microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. researchgate.net |
| Catalysis | Use catalytic quantities of a phase-transfer catalyst instead of stoichiometric reagents to improve efficiency. ijirset.com |
| Reduce Derivatives | The direct SNAr reaction avoids the need for protecting groups on the precursor molecules. |
Chemical Reactivity and Transformation of 1 Cyclopentyloxy 4 Fluoro 2 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Group
The presence of a nitro group ortho to the fluorine atom makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles. This activation facilitates the displacement of the fluoride (B91410) ion through a Nucleophilic Aromatic Substitution (SNAr) mechanism.
In the SNAr reaction of 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene, the nitro group at the ortho position (C-2) serves as the primary activating group. Electron-withdrawing groups, especially nitro groups, are crucial for SNAr reactions because they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance and inductive effects. stackexchange.commasterorganicchemistry.com The negative charge developed during the nucleophilic attack is delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of this step. stackexchange.com
The cyclopentyloxy group at C-1 is an electron-donating group via resonance, which would typically deactivate the ring towards nucleophilic attack. However, its effect is likely overcome by the powerful activation provided by the ortho-nitro group.
| Leaving Group | Relative Rate of Reaction with Piperidine | Key Factor |
| F | 3300 | High electronegativity stabilizes the transition state of the rate-determining addition step. stackexchange.com |
| Cl | 1 | - |
| Br | 0.74 | - |
| I | 0.36 | - |
| This table illustrates the relative rates for the reaction of 1-X-2,4-dinitrobenzene with piperidine, demonstrating the superior reactivity of the fluoro-substituted compound in a typical SNAr reaction. |
Stereoselectivity is not a consideration in the SNAr reaction of this compound itself, as the aromatic ring is planar and the reaction does not create a new stereocenter on the ring unless the incoming nucleophile is chiral.
The kinetics of SNAr reactions are typically second-order, being first-order in both the aromatic substrate and the nucleophile. researchgate.net The reaction proceeds via a two-step mechanism: a slow, rate-determining addition of the nucleophile to form the Meisenheimer intermediate, followed by a fast elimination of the leaving group to restore aromaticity. stackexchange.commasterorganicchemistry.com
Mechanism:
Addition (Rate-Determining): Nu⁻ + Ar-F → [Ar(Nu)F]⁻ (Meisenheimer Complex)
Elimination (Fast): [Ar(Nu)F]⁻ → Ar-Nu + F⁻
The rate of reaction is highly dependent on the stability of the Meisenheimer complex. For this compound, the ortho-nitro group provides significant stabilization. Kinetic studies on the analogous compound, 1-fluoro-2,4-dinitrobenzene, show that the reaction is subject to base catalysis in many aprotic solvents, where a second molecule of the amine nucleophile can assist in proton removal in the transition state. psu.edu However, in hydrogen-bond donor solvents, this catalysis is less significant as the solvent can assist in stabilizing the departing fluoride ion. psu.edu
From a thermodynamic perspective, the SNAr reaction is generally favorable as it results in the formation of a more stable product. The aromaticity of the ring is restored in the final product. The reaction is often under kinetic control, but the kinetically favored product is also typically the most thermodynamically stable one. rsc.org
Reduction Chemistry of the Nitro Group in this compound
The nitro group is readily reduced to a variety of other functional groups, most commonly an amino group (-NH₂). This transformation is a cornerstone in the synthesis of aromatic amines, which are valuable intermediates in the pharmaceutical and materials industries. chemistryviews.org
A key challenge in the reduction of this compound is achieving chemo-selectivity, meaning the reduction of the nitro group without affecting the fluoro or cyclopentyloxy substituents. Reductive defluorination is a potential side reaction under harsh conditions.
Catalytic hydrogenation is a widely used and effective method. Various catalysts can be employed, with the choice depending on the desired selectivity and reaction conditions. sci-hub.se
Palladium on Carbon (Pd/C): This is a highly efficient and common catalyst for nitro group reduction. chemistryviews.org Reductions can often be carried out under mild conditions (e.g., atmospheric pressure of H₂) and in various solvents, including water with the aid of surfactants. chemistryviews.org This method generally preserves halogen substituents on the aromatic ring. lookchem.com
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a powerful hydrogenation catalyst that can reduce nitro groups effectively. wikipedia.org
Raney Nickel: This catalyst is also effective but can sometimes be more reactive towards other functional groups. wikipedia.org
Iron (Fe) in Acidic Media: The Béchamp reduction, using iron filings in acetic or hydrochloric acid, is a classic and industrially significant method for converting nitroarenes to anilines. It is known for its good chemo-selectivity. wikipedia.org
Tin(II) Chloride (SnCl₂): This is another common stoichiometric reducing agent used in laboratory-scale synthesis. wikipedia.org
Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Fe/C, hydrazine hydrate can be used for the selective reduction of nitro groups. researchgate.netresearchgate.net
| Catalyst/Reagent | Typical Conditions | Selectivity |
| Pd/C, H₂ | Room temp, 1 atm H₂, various solvents | High selectivity for nitro group; generally preserves halogens. chemistryviews.org |
| PtO₂, H₂ | Room temp, H₂ pressure | High activity; risk of dehalogenation can be higher than with Pd/C. |
| Fe / Acid (e.g., HCl, Acetic Acid) | Reflux | Good selectivity; widely used industrially. wikipedia.org |
| SnCl₂ / HCl | Room temp or heating | Good for lab scale; produces tin waste. wikipedia.org |
| Hydrazine Hydrate / Fe-catalyst | Heating | Effective transfer hydrogenation method. researchgate.net |
| This table provides a comparative overview of common methods for the chemo-selective reduction of aromatic nitro compounds. |
The complete and selective reduction of the nitro group in this compound yields the corresponding aromatic amine, 2-(cyclopentyloxy)-5-fluoroaniline . bldpharm.com This aniline (B41778) derivative is the expected major product under most standard reduction conditions.
The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species. researchgate.netnih.gov Under carefully controlled conditions, the reaction can be stopped at these intermediate stages. For instance, partial reduction using reagents like zinc dust in aqueous ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org
These intermediates can react further. Specifically, the nitroso and hydroxylamine intermediates can condense to form an azoxy (-N=N⁺-O⁻) linkage between two aromatic rings. nih.gov The formation of azoxy derivatives is favored under certain conditions, such as the reduction of nitrobenzene (B124822) with specific catalysts in ethanol. researchgate.net While the primary goal is often the formation of the aniline, the potential for azoxy compound formation exists as a side reaction or as a main product if the reaction conditions are specifically tailored. nih.gov
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene derivatives. The existing substituents on the ring profoundly affect both the rate of reaction and the position of the incoming electrophile. In this compound, the cyclopentyloxy, fluoro, and nitro groups exert competing electronic effects.
The directing effect of each substituent is a consequence of its ability to donate or withdraw electron density through inductive and resonance effects.
Cyclopentyloxy Group (-OC₅H₉): As an alkoxy group, the cyclopentyloxy substituent is a powerful activating group and an ortho, para-director. doubtnut.com The oxygen atom, being highly electronegative, withdraws electron density inductively. However, its lone pairs of electrons can be delocalized into the benzene ring through resonance (+R effect), which is the dominant effect. youtube.com This resonance donation significantly increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. doubtnut.com
Fluoro Group (-F): Halogens, including fluorine, exhibit a dual nature. Due to its high electronegativity, fluorine is strongly electron-withdrawing through the inductive effect (-I effect), which deactivates the ring towards EAS, making it less reactive than benzene. However, like the alkoxy group, it possesses lone pairs that can be donated to the ring via resonance (+R effect). This resonance effect, while weaker than the inductive effect, enriches the electron density at the ortho and para positions relative to the meta position. Consequently, the fluorine atom is a deactivating but ortho, para-directing substituent.
Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. nih.gov It strongly withdraws electron density from the aromatic ring through both a potent inductive effect (-I) and a resonance effect (-R). youtube.comnih.gov This withdrawal of electron density creates partial positive charges on the ortho and para positions, repelling incoming electrophiles. nih.gov As a result, electrophilic attack is directed to the meta position, which is the least deactivated site. nih.gov
The combined influence of these three groups on the regioselectivity of further EAS reactions is complex. The powerful activating and ortho, para-directing cyclopentyloxy group at position 1 is the dominant director. The available positions for substitution are C3, C5, and C6.
Position C6: This position is ortho to the strongly activating cyclopentyloxy group and meta to the fluoro group, making it a highly favored site for electrophilic attack, though it is sterically hindered by the adjacent cyclopentyloxy group.
Position C3: This position is ortho to the strongly deactivating nitro group and meta to the activating cyclopentyloxy group. It is the most deactivated and least favorable position for electrophilic attack.
Therefore, further electrophilic substitution is most likely to occur at the C6 position, guided by the dominant cyclopentyloxy group. The synthesis of the title compound itself, typically via nitration of 1-(cyclopentyloxy)-4-fluorobenzene, is an example of these directing effects in action, where the nitro group is directed to the ortho position of the activating cyclopentyloxy group.
| Fluoro | 4 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |
Transformations Involving the Cyclopentyloxy Moiety
The cyclopentyloxy group, while primarily influencing the reactivity of the aromatic ring, can itself undergo chemical transformations. The most significant of these involves the cleavage of the C(aryl)–O ether bond. This bond is generally stable but can be cleaved under specific catalytic conditions.
Modern synthetic methods, particularly those employing nickel catalysts, have proven effective for the activation and cleavage of C(aryl)–O bonds in aryl ethers. acs.org These transformations include:
Reductive Cleavage (Hydrogenolysis): In the presence of a suitable catalyst (e.g., supported noble metals like Palladium or Platinum) and a hydrogen source, the C–O bond can be broken to yield a phenol (B47542) derivative and cyclopentane. d-nb.info This process often proceeds by partial hydrogenation of the aromatic ring, which facilitates the C–O bond cleavage. d-nb.info
Cross-Coupling Reactions: Nickel-catalyzed systems can facilitate the cross-coupling of aryl ethers with various reagents, effectively replacing the cyclopentyloxy group with other functionalities. acs.org For instance, coupling with organoboron reagents can form new carbon-carbon bonds.
These reactions are general for aryl ethers, and their application to a highly substituted and electronically complex molecule like this compound would depend on the specific reaction conditions and the compatibility of other functional groups.
Rearrangement Reactions and Other Complex Chemical Processes
The presence of the nitro group on the aromatic ring opens pathways to complex rearrangement reactions, often following an initial transformation of the nitro group itself.
A prominent example is the Bamberger rearrangement . wikipedia.org This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to form 4-aminophenols. wikipedia.orgscribd.com For this compound, this would be a two-step process:
Reduction of the Nitro Group: The nitro group is first reduced to an N-arylhydroxylamine. This can be achieved using various reducing agents, such as zinc powder or through catalytic transfer hydrogenation. nih.govhellenicaworld.com
Acid-Catalyzed Rearrangement: The resulting N-(2-cyclopentyloxy-5-fluorophenyl)hydroxylamine, when treated with a strong aqueous acid, would rearrange. The mechanism involves the O-protonation of the hydroxylamine, followed by the loss of water to form a nitrenium ion intermediate. scribd.com This highly reactive intermediate is then attacked by a nucleophile, typically water, to yield the final aminophenol product. wikipedia.org
Another potential, though less direct, complex process is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution reaction. researchgate.net While the parent molecule would not undergo this reaction directly, a derivative containing a suitable tethered nucleophile could potentially rearrange, with the highly activated aromatic ring (due to the nitro group) facilitating the process. researchgate.net
These rearrangements represent potential, mechanistically plausible transformations for the title compound or its immediate derivatives, highlighting the complex chemical reactivity imparted by the nitro functional group.
Mechanistic Investigations of Reactions Involving 1 Cyclopentyloxy 4 Fluoro 2 Nitrobenzene
Elucidation of Reaction Pathways using Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are crucial for elucidating the reaction pathways of 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene, primarily in SNAr reactions. These methods allow for the identification of reactants, intermediates, and products, thereby providing insights into the reaction mechanism.
In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. organic-chemistry.org The presence of the nitro group ortho to the site of attack is critical for stabilizing this intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for monitoring the progress of reactions involving this compound. Changes in the chemical shifts of the aromatic protons and carbons can signal the formation of the Meisenheimer complex and the final product. For instance, the fluorine signal in 19F NMR would disappear upon its substitution.
Illustrative Spectroscopic Data for a Hypothetical SNAr Reaction
| Technique | Reactant | Intermediate (Meisenheimer Complex) | Product |
|---|---|---|---|
| 1H NMR | Aromatic signals in the downfield region. | Upfield shift of aromatic protons due to increased electron density. | New signals corresponding to the nucleophile attached to the ring. |
| 13C NMR | Characteristic signals for the carbon atoms of the benzene (B151609) ring. | Significant upfield shift for the carbon atom attacked by the nucleophile. | Disappearance of the C-F coupling and appearance of a new signal for the C-Nu bond. |
| 19F NMR | A distinct signal for the fluorine atom. | A broadened signal or a new signal at a different chemical shift. | Disappearance of the fluorine signal. |
| UV-Vis Spectroscopy | Absorption bands in the UV region. | Appearance of a new, often colored, absorption band at a longer wavelength due to the extended conjugation in the anionic complex. | A new absorption spectrum characteristic of the substituted product. |
Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can be used to follow the reaction by monitoring the vibrational frequencies of the nitro group and other functional groups. UV-Vis spectroscopy is particularly useful for detecting the formation of the often colorful Meisenheimer complexes, which exhibit characteristic long-wavelength absorption bands.
Computational Modeling of Transition States and Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the transition states and reaction energetics of SNAr reactions involving fluoro-nitroaromatic compounds. researchgate.net These studies can model the reaction pathway, calculate activation energies, and predict the geometries of intermediates and transition states.
For this compound, computational models would likely show a two-step mechanism for SNAr reactions, involving the formation of a Meisenheimer intermediate. The calculations would focus on the energy profile of the reaction, including the energy of the reactants, the transition state for the formation of the intermediate, the energy of the intermediate itself, and the transition state for the departure of the fluoride (B91410) leaving group.
Illustrative Calculated Energetics for a Hypothetical SNAr Reaction (in kcal/mol)
| Species | Solvent A (e.g., DMSO) | Solvent B (e.g., Toluene) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +15.2 | +18.5 |
| Meisenheimer Intermediate | -5.8 | -2.1 |
| Transition State 2 | +10.4 | +14.8 |
| Products | -12.3 | -9.7 |
These hypothetical data illustrate that the formation of the Meisenheimer intermediate is the rate-determining step and that polar aprotic solvents can lower the activation energy, thereby accelerating the reaction.
Role of Catalysis and Solvent Effects in Reaction Selectivity and Efficiency
The selectivity and efficiency of reactions involving this compound are significantly influenced by catalysts and the solvent system employed.
Catalysis: In SNAr reactions, base catalysis is a common phenomenon, especially with amine nucleophiles. psu.edu The base can deprotonate the amine, increasing its nucleophilicity, or it can assist in the removal of a proton from the zwitterionic intermediate, facilitating the reaction. Phase-transfer catalysts can be employed in biphasic systems to facilitate the transport of the nucleophile to the organic phase where the substrate resides.
Solvent Effects: The choice of solvent has a profound impact on the rate and outcome of SNAr reactions. osti.gov Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are generally preferred as they can solvate the cationic species effectively without strongly solvating the anionic nucleophile, thus enhancing its reactivity. researchgate.net The stability of the Meisenheimer intermediate is also greatly enhanced in these solvents. In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. The bulky and lipophilic cyclopentyloxy group may enhance the solubility of the compound in less polar organic solvents.
Illustrative Solvent Effects on the Rate Constant of a Hypothetical SNAr Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |
|---|---|---|
| n-Hexane | 1.88 | 1 |
| Toluene | 2.38 | 15 |
| Tetrahydrofuran (THF) | 7.58 | 250 |
| Acetone | 21.0 | 1,500 |
| Acetonitrile | 37.5 | 10,000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 50,000 |
These representative data highlight the dramatic increase in reaction rate with increasing solvent polarity and the ability of polar aprotic solvents to stabilize the charged intermediates and transition states.
Applications of 1 Cyclopentyloxy 4 Fluoro 2 Nitrobenzene in Advanced Chemical Synthesis and Materials Science
Utilization as a Key Building Block in Multi-Step Organic Syntheses
1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene is primarily utilized as a synthetic intermediate, valued for its predictable reactivity at two key positions: the nitro group and the fluorine-substituted carbon. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening up a plethora of synthetic possibilities.
The transformation of this compound into functionalized aromatic and heterocyclic compounds is a cornerstone of its utility. The reduction of the nitro group to form 4-cyclopentyloxy-2-fluoroaniline is a common and critical step. This resulting aniline (B41778) is a versatile intermediate for the synthesis of a variety of heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
The primary reaction pathways involving this compound include:
Reduction of the Nitro Group: The nitro group can be efficiently reduced to an amine using various standard reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. This transformation yields 4-cyclopentyloxy-2-fluoroaniline, a key building block for further elaboration.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at this position, leading to a variety of substituted aromatic compounds.
These reactions enable the synthesis of numerous derivatives, as depicted in the following table:
| Starting Material | Reaction Type | Key Reagents | Product Class |
| This compound | Reduction | H₂, Pd/C or SnCl₂ | Substituted Anilines |
| This compound | SNAr | Nucleophiles (e.g., alkoxides, amines) | Substituted Nitrobenzenes |
The resulting anilines and substituted nitrobenzenes can then be used in subsequent reactions to form complex heterocyclic structures such as quinolones, benzimidazoles, and other pharmacologically relevant scaffolds.
The strategic placement of functional groups in this compound allows for its use in the assembly of intricate molecular architectures. The bulky cyclopentyloxy group can impart specific conformational properties to the target molecule and can play a role in controlling stereochemistry in asymmetric syntheses. For instance, the steric hindrance provided by this group can influence the facial selectivity of reactions on adjacent parts of the molecule.
Following the initial transformations (reduction or substitution), the resulting intermediates can undergo a variety of coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, to build up more complex carbon skeletons. The sequential and controlled nature of these reactions allows for the methodical construction of elaborate molecules with potential applications in drug discovery and materials science.
Integration into Novel Polymer and Advanced Material Architectures
While specific examples of polymers derived directly from this compound are not extensively documented in the literature, the functional groups present on its derivatives suggest its potential as a monomer precursor. For instance, the corresponding diamino derivative, obtained through reduction of the nitro group and substitution of the fluorine, could potentially be used in the synthesis of polyimides or polyamides. These classes of polymers are known for their high thermal stability and mechanical strength. The incorporation of the cyclopentyloxy group could introduce desirable properties such as increased solubility and modified thermal characteristics.
Development of New Reagents and Ligands for Catalysis
The synthesis of novel ligands for catalysis is a potential application for derivatives of this compound. The 4-cyclopentyloxy-2-fluoroaniline intermediate can be further functionalized to create bidentate or polydentate ligands for transition metal catalysis. For example, reaction of the aniline with phosphorus-containing electrophiles could yield phosphine (B1218219) ligands. The electronic properties of such ligands would be tuned by the fluorine and cyclopentyloxy substituents on the aromatic ring, which in turn could influence the catalytic activity and selectivity of the corresponding metal complexes. The steric bulk of the cyclopentyloxy group could also play a crucial role in creating a specific chiral environment around a metal center, which is of interest in asymmetric catalysis.
Applications in Agrochemical and Dye Synthesis
Similarly, substituted anilines are fundamental building blocks in the dye industry. The 4-cyclopentyloxy-2-fluoroaniline derived from the title compound could serve as a diazo component in the synthesis of azo dyes. The cyclopentyloxy group might be expected to influence the color and fastness properties of the resulting dyes.
Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Cyclopentyloxy 4 Fluoro 2 Nitrobenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the qualitative analysis and structural confirmation of 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene. novasolbio.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework by analyzing the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a trisubstituted benzene (B151609) ring like that in this compound, the protons on the aromatic ring typically exhibit complex splitting patterns due to spin-spin coupling. ias.ac.in The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (higher ppm). stackexchange.comyoutube.com Protons ortho and para to the nitro group are the most deshielded. stackexchange.com The fluorine atom also exerts a strong influence, coupling with nearby protons and carbons, which provides further structural confirmation.
The cyclopentyloxy group will show characteristic signals in the aliphatic region of the spectrum. The proton attached to the carbon bearing the oxygen (OCH) will appear as a multiplet, significantly downfield from the other methylene (-CH₂) protons of the cyclopentyl ring due to the deshielding effect of the oxygen atom.
¹³C NMR spectroscopy complements the proton data. The carbon atom attached to the nitro group (C-NO₂) is typically shifted significantly downfield. stackexchange.com Carbon-fluorine couplings (¹JCF, ²JCF, etc.) are also observed, which are diagnostic for confirming the position of the fluorine substituent. The signals for the cyclopentyl ring carbons provide additional structural verification. spectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| ¹H | H-3 | 7.9 - 8.2 | d, J(H,F) ≈ 7-9 Hz |
| ¹H | H-5 | 7.2 - 7.4 | dd, J(H,H) ≈ 9 Hz, J(H,F) ≈ 4-5 Hz |
| ¹H | H-6 | 7.5 - 7.7 | dd, J(H,H) ≈ 9 Hz, J(H,F) ≈ 2-3 Hz |
| ¹H | O-CH (Cyclopentyl) | 4.8 - 5.1 | m |
| ¹H | CH₂ (Cyclopentyl) | 1.6 - 2.0 | m |
| ¹³C | C-1 (C-O) | 155 - 160 | d, J(C,F) ≈ 2-3 Hz |
| ¹³C | C-2 (C-NO₂) | 140 - 145 | s |
| ¹³C | C-3 | 125 - 130 | d, J(C,F) ≈ 7-9 Hz |
| ¹³C | C-4 (C-F) | 160 - 165 | d, J(C,F) ≈ 240-250 Hz |
| ¹³C | C-5 | 115 - 120 | d, J(C,F) ≈ 20-25 Hz |
| ¹³C | C-6 | 120 - 125 | d, J(C,F) ≈ 5-7 Hz |
| ¹³C | O-CH (Cyclopentyl) | 80 - 85 | s |
| ¹³C | CH₂ (Cyclopentyl) | 30 - 35 & 23-26 | s |
Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Profiling
Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation (GC-MS or LC-MS), are vital for confirming the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for such analyses. researchgate.net
The fragmentation of nitroaromatic compounds under electron ionization (EI) or collision-induced dissociation (CID) often follows predictable pathways. nih.govnih.gov Common fragmentation reactions for these types of molecules include the loss of the nitro group (NO₂, 46 amu) or a nitro radical (NO, 30 amu). nih.govresearchgate.net
For this compound, key fragmentation steps would likely involve:
Loss of the nitro group: [M - NO₂]⁺
Loss of the cyclopentyl group: [M - C₅H₉]⁺, followed by potential further fragmentation.
Cleavage of the ether bond: This can lead to ions corresponding to the fluoronitrophenoxide radical or the cyclopentyl cation.
Ring fragmentation: Decarbonylation (loss of CO) can occur after initial fragmentations. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of the compound and its metabolites or degradation products.
Table 2: Plausible Mass Spectrometry Fragments for this compound Note: Based on common fragmentation patterns of nitroaromatic ethers.
| m/z Value (Nominal) | Proposed Fragment Structure / Neutral Loss | Fragmentation Pathway |
| 227 | [C₁₁H₁₂FNO₃]⁺ | Molecular Ion (M⁺) |
| 181 | [C₁₁H₁₂FO]⁺ | M⁺ - NO₂ |
| 158 | [C₆H₃FNO₃]⁺ | M⁺ - C₅H₉ (cyclopentyl radical) |
| 157 | [C₆H₄FNO₂]⁺ | M⁺ - C₅H₁₀ (cyclopentene) |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
X-ray Crystallography for Precise Determination of Molecular and Supramolecular Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.
The analysis would reveal the planarity of the benzene ring and the orientation of the substituents relative to it. The nitro group, for instance, is often slightly twisted out of the plane of the aromatic ring. mdpi.com The conformation of the cyclopentyl ring, typically an "envelope" or "twist" conformation, would also be determined.
Furthermore, X-ray crystallography elucidates the supramolecular structure, revealing how molecules pack in the crystal lattice. This packing is governed by intermolecular forces such as C—H···O hydrogen bonds, π-π stacking interactions between adjacent benzene rings, and close contacts involving the fluorine and oxygen atoms. mdpi.commdpi.com Understanding these interactions is crucial for comprehending the physical properties of the solid material. For similar fluorinated aromatic compounds, C—H···O interactions are common, forming chains or other motifs in the crystal structure. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule. ksu.edu.sa These techniques probe the vibrational modes of molecules, providing a characteristic "fingerprint" spectrum. spectroscopyonline.com
For this compound, the IR and Raman spectra would be dominated by several key vibrational modes:
Nitro (NO₂) Group: This group gives rise to two of the most intense and characteristic bands in the IR spectrum. The asymmetric stretching vibration (νas) typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration (νs) is found between 1335-1370 cm⁻¹. spectroscopyonline.com
Aromatic Ring: C=C stretching vibrations within the benzene ring are observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹.
Ether Linkage (C-O-C): The asymmetric stretching of the aryl-alkyl ether bond is typically strong and appears in the 1200-1275 cm⁻¹ range.
C-F Bond: The C-F stretching vibration for fluoroaromatic compounds is a strong band typically found in the 1100-1250 cm⁻¹ region.
Aliphatic C-H Bonds: The C-H stretching vibrations of the cyclopentyloxy group are observed in the 2850-3000 cm⁻¹ range. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound Note: Wavenumbers are approximate and based on typical ranges for the respective functional groups.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric Stretch | NO₂ | 1500 - 1560 | Strong |
| Symmetric Stretch | NO₂ | 1335 - 1370 | Strong |
| Stretch | Aromatic C=C | 1450 - 1600 | Medium to Strong |
| Asymmetric Stretch | Aryl-O-Alkyl C-O-C | 1200 - 1275 | Strong |
| Stretch | C-F | 1100 - 1250 | Strong |
| Stretch | Aliphatic C-H | 2850 - 3000 | Medium to Strong |
| Stretch | Aromatic C-H | 3000 - 3100 | Medium |
Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling its purification and purity assessment. labotec.co.zamastelf.com
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical intermediates. novasolbio.comchromatographyonline.com Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from closely related impurities. A detector, such as a UV-Vis or diode-array detector (DAD), allows for quantification of the main peak and any impurities, providing a percentage purity value. mastelf.com
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like halogenated nitroaromatics. epa.govresearchgate.net The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides both retention time data for quantification and mass spectra for definitive identification of the main compound and any impurities. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.net It is particularly useful for monitoring the progress of a synthesis reaction. waters.com Aliquots can be taken from the reaction mixture over time and analyzed to track the consumption of reactants and the formation of the desired product, this compound, as well as any side products. waters.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. nih.govmdpi.com
Theoretical and Computational Studies on 1 Cyclopentyloxy 4 Fluoro 2 Nitrobenzene
Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to elucidate its electronic structure. prensipjournals.com These calculations can predict the molecular geometry, orbital energies, and the distribution of electron density.
Electronic Structure: The electronic structure of nitrobenzene (B124822) and its derivatives has been a subject of interest. nih.gov For this compound, the interplay between the electron-donating cyclopentyloxy group and the electron-withdrawing nitro and fluoro groups would significantly influence the electronic distribution within the benzene (B151609) ring.
Charge Distribution: Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would reveal the electrostatic potential of the molecule. This information is crucial for predicting how the molecule interacts with other chemical species.
Reactivity Descriptors: Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are essential for predicting a molecule's reactivity. unpatti.ac.id A lower HOMO-LUMO energy gap generally implies higher reactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |
| Electronegativity (χ) | ~ 4.75 | Measure of the power to attract electrons |
| Chemical Hardness (η) | ~ 2.25 | Resistance to change in electron distribution |
Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from quantum chemical calculations. Actual values would require specific computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not found in the literature, this computational technique is invaluable for studying the dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govrutgers.eduacs.orgpaneth.pl
Intermolecular Interactions: In a condensed phase, molecules of this compound would interact with each other through various non-covalent forces. MD simulations can model these interactions, such as van der Waals forces and dipole-dipole interactions, which are critical for understanding the bulk properties of the compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for validation. prensipjournals.com
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions are valuable for assigning the peaks in experimental spectra. For this compound, theoretical calculations would help in assigning the signals corresponding to the aromatic protons and carbons, as well as those of the cyclopentyloxy group.
Vibrational Spectroscopy: The vibrational frequencies in Infrared (IR) and Raman spectra can be computed to help in the assignment of experimental vibrational bands. researchgate.netresearchgate.net For the title compound, calculations would predict the characteristic stretching frequencies of the C-F, N-O, and C-O bonds.
Table 2: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹³C NMR | Aromatic C-F | ~160 ppm | 155-165 ppm |
| ¹³C NMR | Aromatic C-NO₂ | ~145 ppm | 140-150 ppm |
| IR Spectroscopy | N-O asymmetric stretch | ~1530 cm⁻¹ | 1515-1560 cm⁻¹ |
Note: The predicted values are illustrative. Actual computational studies are required for accurate predictions.
Development of Structure-Reactivity Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. nih.govmdpi.commdpi.comnih.govresearchgate.net
For a series of derivatives of this compound, QSAR models could be developed to predict their biological activities, such as antimicrobial or anticancer properties, based on calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. The development of such models would be a crucial step in the rational design of new compounds with desired properties.
Future Research Directions and Emerging Opportunities for 1 Cyclopentyloxy 4 Fluoro 2 Nitrobenzene
Exploration in Sustainable Synthesis and Catalysis Applications
The pursuit of environmentally benign chemical processes presents a significant opportunity for future research involving 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene. Current synthetic routes often rely on traditional nitration methods that utilize strong acids and produce considerable waste. Future research is anticipated to focus on developing greener synthetic pathways.
One promising avenue is the exploration of solid acid catalysts or milder nitrating agents to reduce the environmental footprint of its production. Furthermore, the selective reduction of the nitro group is a key transformation for this molecule. Developing catalytic systems that can achieve this reduction under sustainable conditions, such as using molecular hydrogen or transfer hydrogenation with non-toxic hydrogen donors, will be a critical area of investigation. Photocatalytic methods, which utilize light energy to drive chemical reactions, could also offer a green alternative for the transformation of this compound and its derivatives.
The compound itself, or its derivatives, may also find applications as ligands or catalysts. The presence of heteroatoms (oxygen, nitrogen, fluorine) provides potential coordination sites for metal centers. Research could be directed towards synthesizing organometallic complexes incorporating this scaffold for applications in asymmetric catalysis, where the sterically demanding cyclopentyloxy group could play a crucial role in inducing stereoselectivity.
Table 1: Potential Sustainable Synthesis Strategies
| Strategy | Description | Potential Advantages |
| Green Nitration | Utilizing solid acid catalysts or milder nitrating agents. | Reduced acid waste, improved safety, and easier product purification. |
| Catalytic Reduction | Employing heterogeneous or homogeneous catalysts for the selective reduction of the nitro group using sustainable reducing agents. | High selectivity, catalyst recyclability, and use of environmentally friendly reagents. |
| Photocatalysis | Using light to mediate synthetic transformations. | Energy efficiency, mild reaction conditions, and novel reactivity. |
Integration into Novel Chemical Methodologies and Reaction Discovery
The reactivity of the functional groups in this compound makes it a valuable substrate for the discovery and development of new chemical reactions. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the fluorine atom. This reactivity can be exploited to introduce a wide array of functional groups, leading to the synthesis of diverse molecular architectures.
Future research will likely focus on expanding the scope of SNAr reactions with novel nucleophiles, potentially under milder and more efficient conditions, such as those employing flow chemistry or microwave irradiation. researchgate.net Furthermore, the nitro group can be transformed into various other functionalities, including amines, nitroso groups, and azoxy compounds, each opening up new avenues for chemical diversification. researchgate.net
The unique substitution pattern of this compound could also be leveraged in the study of reaction mechanisms and substituent effects. The interplay between the electron-donating cyclopentyloxy group and the electron-withdrawing nitro and fluoro groups can provide valuable insights into the electronic and steric factors governing aromatic reactivity. This understanding can guide the design of new reactions and the synthesis of molecules with tailored properties.
Advanced Applications in Functional Materials Design and Engineering
While traditionally viewed as a synthetic intermediate for pharmaceuticals, the structural motifs within this compound suggest its potential utility in the design of advanced functional materials. Nitroaromatic compounds are known to possess interesting optical and electronic properties.
Future research could explore the incorporation of this molecule or its derivatives into polymeric structures or organic electronic materials. The polar nature of the nitro group and the fluorine atom could impart desirable characteristics for applications in nonlinear optics or as components in sensors. The bulky cyclopentyloxy group could influence the packing and morphology of materials, potentially leading to the development of liquid crystals or materials with specific thermal properties.
Furthermore, the synthesis of energetic materials is another area where fluorinated nitroaromatic compounds have been investigated. researchgate.net While this specific compound may not be a primary candidate, its synthesis and reactivity could provide valuable knowledge for the development of new, safer, and more efficient energetic materials.
Table 2: Potential Applications in Functional Materials
| Application Area | Rationale | Potential Research Direction |
| Organic Electronics | The polarized aromatic system could be beneficial for charge transport or light-emitting properties. | Incorporation into conjugated polymers or small molecule semiconductors. |
| Nonlinear Optics | Nitroaromatic compounds can exhibit second-order nonlinear optical responses. | Synthesis of derivatives with enhanced hyperpolarizability. |
| Sensors | The electron-deficient aromatic ring could interact with specific analytes. | Development of chemosensors based on changes in optical or electronic properties upon analyte binding. |
Cross-Disciplinary Research Synergies Expanding Chemical Understanding
The future of research on this compound will likely be characterized by increasing collaboration between different scientific disciplines. The intersection of chemistry and biology is particularly promising, given the compound's role as a precursor in medicinal chemistry.
Computational chemistry will play a vital role in predicting the properties and reactivity of derivatives of this compound, guiding synthetic efforts and the design of molecules with specific biological activities. In-depth studies of its metabolic pathways and potential toxicological profiles will require the expertise of biochemists and toxicologists.
Furthermore, the exploration of this molecule in materials science will necessitate collaborations with physicists and engineers to characterize the physical properties of new materials and to fabricate and test devices. These cross-disciplinary synergies will not only accelerate the discovery of new applications for this compound but will also contribute to a more profound and holistic understanding of its chemical behavior and potential impact.
Q & A
Q. What are the critical safety protocols for handling 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene in laboratory settings?
Methodological Answer:
- Exposure Control: Use local exhaust ventilation or closed systems to minimize inhalation risks. Respiratory protection (e.g., vapor respirators) is mandatory due to nitro group toxicity .
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant clothing, and safety goggles. For prolonged exposure, add face shields and impervious boots .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid direct contact; rinse contaminated surfaces with water and detergent .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .
Q. How can researchers synthesize this compound, and what are common purification challenges?
Methodological Answer:
- Synthetic Route:
- Nitro-functionalization: Introduce the nitro group via electrophilic aromatic substitution (e.g., HNO₃/H₂SO₄) on 4-fluoro-1-cyclopentyloxybenzene. Monitor regioselectivity using TLC or HPLC .
- Cyclopentyloxy Attachment: Use nucleophilic substitution (e.g., cyclopentanol with a fluorobenzene derivative under Mitsunobu conditions) .
- Purification:
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the cyclopentyloxy group (δ 1.5–2.0 ppm for CH₂; δ 4.5–5.0 ppm for OCH), nitro group (deshielded aromatic protons at δ 8.0–8.5 ppm), and fluorine (¹⁹F NMR at δ -110 to -120 ppm) .
- IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and ether (1250–1050 cm⁻¹ C-O-C) functional groups .
- Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺; fragmentation patterns validate the cyclopentyloxy and nitro substituents .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition states for nitro-group introduction to predict regioselectivity. Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
- Solvent Optimization: Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using COSMO-RS models. Validate experimentally via kinetic studies .
- Thermodynamic Stability: Assess nitro-group stability under varying pH/temperature using molecular dynamics (MD) simulations. Correlate with experimental TGA/DSC data .
Q. How should researchers resolve contradictions in spectroscopic data for nitro-aromatic derivatives?
Methodological Answer:
- Case Study Example: If NMR shows unexpected splitting for aromatic protons:
- Variable Temperature NMR: Identify dynamic effects (e.g., restricted rotation of nitro group) by acquiring spectra at 25°C and -40°C .
- X-ray Crystallography: Resolve structural ambiguities (e.g., nitro-group orientation) via single-crystal analysis .
- 2D NMR (COSY, NOESY): Confirm coupling patterns and spatial proximity of substituents .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 7, 14 days. Nitro groups degrade faster in alkaline conditions .
- Thermal Stability: Use TGA/DSC to determine decomposition onset temperatures. Store samples at 40°C/75% RH for 4 weeks; quantify impurities by LC-MS .
- Light Sensitivity: Expose to UV (254 nm) and measure photodegradation rates. Use amber glassware for light-sensitive samples .
Key Recommendations
- Synthesis: Prioritize regioselective nitration using DFT-guided conditions to minimize byproducts .
- Safety: Adopt PPE protocols from nitrobenzene analogs (e.g., respiratory protection and spill kits) .
- Characterization: Combine NMR, X-ray, and MS to resolve structural ambiguities, especially for fluorine and nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
